Thienothiophene Scaffold Yields 8-Fold Higher GPIIb/IIIa Affinity Over Isoindolinone-Backbone Analogues
Within the same Merck medicinal chemistry program, L-739758 (compound 4 in the series) demonstrated an 8-fold improvement in binding affinity for isolated GPIIb/IIIa receptors compared to directly related analogues built on an isoindolinone backbone [1]. Its in vitro IC₅₀ for inhibition of ADP-induced gel-filtered human platelet aggregation was 8 nM [1], while the equilibrium dissociation constant (Kd) measured by displacement of L-762,745 from the fibrinogen receptor on human platelets via flow cytometry was 0.07 nM [2].
| Evidence Dimension | GPIIb/IIIa receptor binding affinity (fold-improvement) |
|---|---|
| Target Compound Data | IC₅₀ = 8 nM (platelet aggregation); Kd = 0.07 nM (receptor binding); thienothiophene scaffold |
| Comparator Or Baseline | Isoindolinone-backbone analogues from the same Merck series; exact IC₅₀ values reported in J Med Chem 1999;42:2409-2421 |
| Quantified Difference | 8-fold higher affinity for isolated GPIIb/IIIa receptors over isoindolinone-backbone comparators |
| Conditions | In vitro: ADP-induced gel-filtered human platelet aggregation assay; flow cytometry displacement of L-762,745 from fibrinogen receptor on human platelets |
Why This Matters
For integrin-focused drug discovery programs, the thienothiophene scaffold of L-739758 provides a structurally validated starting point with an 8-fold affinity advantage over a core alternative scaffold, reducing the synthetic iteration needed to reach nanomolar potency.
- [1] Prugh JD, et al. Non-Peptide GPIIb/IIIa Inhibitors. 20. Centrally Constrained Thienothiophene α-Sulfonamides Are Potent, Long Acting in Vivo Inhibitors of Platelet Aggregation. J Med Chem. 1999;42(13):2409-2421. DOI: 10.1021/jm980722p View Source
- [2] BindingDB Entry BDBM50078437. Kd: 0.07 nM (displacement of L-762,745 from Fibrinogen receptor of human platelets by flow cytometry). https://www.bindingdb.org/ View Source
